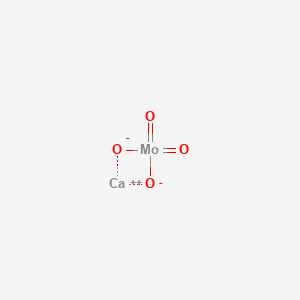
Dioxo-1,3-dioxa-2-molybda-4-calcacyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium molybdate is a chemical compound with the formula CaMoO₄ . It is a primary source of molybdenum, which is vital for several industrial applications. This compound is derived from the combination of calcium and molybdenum elements, both of which are highly valuable in various industries and biological processes. Despite its seemingly simple structure, calcium molybdate is the cornerstone of numerous applications, ranging from ceramics manufacturing to the production of high-strength steel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The manufacturing of calcium molybdate is typically performed by reacting molybdenum trioxide (MoO₃ ) with calcium carbonate (CaCO₃ ) at high temperatures. This process leads to the formation of calcium molybdate and releases carbon dioxide gas as a byproduct . The reaction can be represented as follows:
MoO3+CaCO3→CaMoO4+CO2
Another method involves dissolving sodium molybdate and calcium nitrate in water, followed by a hydrothermal reaction at temperatures between 120-220°C. This method is particularly used for preparing luminescent materials .
Chemical Reactions Analysis
Calcium molybdate undergoes various chemical reactions, including:
Oxidation and Reduction: When heated, calcium molybdate decomposes to release oxygen and forms a variety of other molybdenum compounds.
Substitution Reactions: It can react with other compounds to form different molybdate salts.
Hydrolysis: In aqueous solutions, calcium molybdate can undergo hydrolysis to form molybdate ions and hydrogenmolybdate ions.
Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium molybdate has a wide range of scientific research applications:
Electrochemistry: Its unique properties make it suitable for use in electrochemical applications, such as in the development of supercapacitors.
Optoelectronics: Calcium molybdate is used in the production of luminescent materials and devices.
Environmental Sustainability: It can be synthesized from industrial waste, contributing to environmental sustainability.
Mechanism of Action
The mechanism of action of calcium molybdate involves its interaction with various molecular targets and pathways. In catalysis, for example, it facilitates the breaking down of complex organic compounds into simpler ones by providing an active surface for the reaction to occur . In electrochemical applications, its morphology enhances ion diffusivity and electron transport, making it suitable for energy storage and release .
Comparison with Similar Compounds
Calcium molybdate can be compared with other molybdenum compounds such as:
Molybdenum trioxide (MoO₃): Used in similar applications but has different physical properties and reactivity.
Ammonium molybdate ((NH₄)₂MoO₄): More soluble in water and used in different industrial processes.
Lead molybdate (PbMoO₄): Used in specific applications like pigments and has different toxicity levels.
Calcium molybdate is unique due to its high thermal stability, poor solubility in water, and its ability to form luminescent materials .
Properties
Molecular Formula |
CaMoO4 |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
calcium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Ca.Mo.4O/q+2;;;;2*-1 |
InChI Key |
BIOOACNPATUQFW-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















